3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
CAS No.: 143591-62-2
Cat. No.: VC16827886
Molecular Formula: C11H14BrN5
Molecular Weight: 296.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143591-62-2 |
|---|---|
| Molecular Formula | C11H14BrN5 |
| Molecular Weight | 296.17 g/mol |
| IUPAC Name | 3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | VZCYSYZVWZAODO-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC=CN3C2=NC=C3Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is C₁₁H₁₃BrN₅, with a molecular weight of 311.16 g/mol. Its IUPAC name is 3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine, reflecting the positions of its substituents on the bicyclic framework. The compound’s structure combines a planar imidazo[1,2-a]pyrazine system with a flexible 4-methylpiperazine side chain, enabling diverse interactions with biological targets .
Key structural attributes include:
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Bromine at C3: Enhances electrophilicity and facilitates cross-coupling reactions.
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4-Methylpiperazine at C8: Introduces basicity and hydrogen-bonding capacity, critical for target binding.
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Fused Ring System: Provides rigidity and π-π stacking potential .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₅ |
| Molecular Weight | 311.16 g/mol |
| IUPAC Name | 3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C3N2C(=NC=C3Br)N |
Synthesis and Reaction Pathways
Core Formation via Cyclocondensation
The imidazo[1,2-a]pyrazine core is typically synthesized through cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or aldehydes. For example, 2-amino-3-bromopyrazine reacts with chloroacetaldehyde in methanol to yield the brominated intermediate, which is subsequently functionalized at the 8-position .
Reactivity and Functionalization
Halogen-Directed Cross-Coupling
The C3 bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C3, diversifying the compound’s pharmacological profile .
Piperazine Modifications
The 4-methylpiperazine moiety can be alkylated or acylated to modulate solubility and target affinity. Quaternary ammonium derivatives exhibit enhanced blood-brain barrier penetration, relevant for neurological applications .
Comparative Analysis with Structural Analogs
The 3-bromo-8-piperazinyl derivative exhibits broader kinase selectivity compared to chloromethyl analogs, likely due to reduced steric hindrance .
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